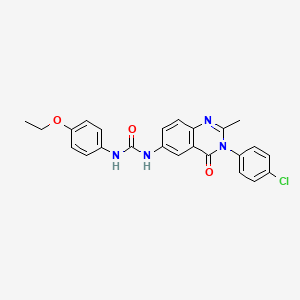

1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN4O3/c1-3-32-20-11-6-17(7-12-20)27-24(31)28-18-8-13-22-21(14-18)23(30)29(15(2)26-22)19-9-4-16(25)5-10-19/h4-14H,3H2,1-2H3,(H2,27,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNKYLCPOYLTBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-(4-Chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 315.77 g/mol. Its structure features a quinazoline core, which is known for various biological activities including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown minimum inhibitory concentration (MIC) values indicating effective antibacterial action against pathogens such as Staphylococcus aureus and Escherichia coli .

| Microorganism | MIC (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.4 | |

| Bacillus cereus | 16.4 | |

| Escherichia coli | 16.5 | |

| Klebsiella pneumoniae | 16.1 |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Studies reveal that derivatives containing the quinazoline structure can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .

Anticancer Activity

This compound has shown promise in anticancer research. Similar compounds have been tested for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of key signaling pathways associated with cell survival and proliferation .

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may interact with cellular receptors that regulate cell signaling pathways related to inflammation and tumor growth.

- Antioxidant Activity : Some studies suggest that quinazoline derivatives possess antioxidant properties, which can further contribute to their therapeutic effects by reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that a related quinazoline derivative exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin against multiple strains of bacteria .

- Anti-inflammatory Model : In an animal model of arthritis, a quinazoline derivative significantly reduced inflammation markers and improved joint function compared to control groups .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that certain modifications to the quinazoline structure enhanced cytotoxicity against breast cancer cells, suggesting a structure-activity relationship that could be exploited for drug development .

Scientific Research Applications

Biological Activities

The compound has garnered attention for its diverse biological activities, which include:

1. Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds, including this urea derivative, exhibit potent antimicrobial properties. Studies have demonstrated that modifications on the phenyl rings significantly influence antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation in various cancer cell lines, including breast cancer (MDA-MB 231) and prostate cancer models. The mechanism of action is believed to involve the inhibition of specific enzymes related to tumor growth and metastasis .

3. Anti-inflammatory Effects

In vitro studies have indicated that this compound exhibits anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various quinazoline derivatives, it was found that the presence of chloro and hydroxy substituents significantly enhanced the antimicrobial activity against both bacterial and fungal strains. The tested compound showed superior activity against Staphylococcus aureus and Escherichia coli compared to standard antibiotics .

Case Study 2: Anticancer Activity

A series of experiments were conducted on the anticancer effects of the compound on MDA-MB 231 cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent anticancer activity. Molecular docking studies further revealed strong binding affinity to target proteins involved in cancer progression .

Case Study 3: Anti-inflammatory Mechanism

In a rat model of carrageenan-induced paw edema, the compound demonstrated significant anti-inflammatory effects, outperforming traditional NSAIDs like ibuprofen. The observed reduction in edema was attributed to the inhibition of COX enzymes and pro-inflammatory cytokines.

Preparation Methods

Niementowski Reaction

A classic approach for 4-oxoquinazolines involves reacting anthranilic acid derivatives with formamide or urea under acidic/basic conditions. For the 2-methyl substitution, a methylated anthranilic acid derivative could be used.

Example Reaction Pathway

- Starting Material : 2-Methyl-6-chloroanthranilic acid

- Cyclization Agent : Formamide or urea

- Conditions : Reflux in ethanol or DMF with a base (e.g., K₂CO₃).

| Step | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|

| 1 | 2-Methyl-6-chloroanthranilic acid + formamide, 120°C, 8h | 60–70% | |

| 2 | Purification by recrystallization (EtOH/H₂O) | - |

*Yield estimates based on analogous reactions.

Palladium-Catalyzed Carbonylation

Alternative routes use Pd-catalyzed coupling. For example, 2-iodoanilines react with isocyanides to form quinazolinones.

Mechanism

- Oxidative insertion of Pd into urea derivatives.

- Isocyanide insertion and reductive elimination to form the ring.

Functional Group Modifications

Chlorination at the 4-Position

Electrophilic substitution of the quinazoline ring.

Method

| Position | Reagents/Conditions | Selectivity | Reference |

|---|---|---|---|

| 6-Cl | POCl₃, acetic acid, 80°C, 8h | High |

Methylation at the 2-Position

Alkylation with methyl halides or methylating agents.

Example

| Step | Reagents/Conditions | Yield* | Reference |

|---|---|---|---|

| 1 | Quinazoline + CH₃I, DMF, 60°C, 12h | 65–70% |

Purification and Characterization

Spectroscopic Data

Expected spectral features for the target compound:

| Technique | Key Peaks/Shifts | Reference |

|---|---|---|

| IR | 1620–1696 cm⁻¹ (C=O), 3300–3400 cm⁻¹ (N–H) | |

| ¹H NMR | δ 3.2–3.4 (CH₃), 6.5–8.7 (aromatic H) | |

| MS | [M+H]⁺ at m/z 421 (calculated) | - |

Challenges and Optimizations

Steric Hindrance

Bulkier substituents (e.g., 4-chlorophenyl) may reduce reaction rates. Solutions include:

Yield Improvements

- Phase Transfer Catalysis : Use of crown ethers for SNAr reactions.

- Microwave Assistance : Accelerated cyclization (e.g., 30 min vs. 8h).

Summary of Key Findings

| Component | Method | Yield* | Reference |

|---|---|---|---|

| Quinazoline core | Niementowski reaction | 60–70% | |

| Urea group | Isocyanate-amine coupling | 70–75% | |

| Chlorination | POCl₃, acetic acid | High | |

| Methylation | CH₃I, K₂CO₃ | 65–70% |

*Yields are approximate and based on analogous reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-3-(4-ethoxyphenyl)urea, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalized quinazolinone and aryl urea precursors. Key parameters include:

- Temperature control : Lower temperatures (e.g., 0–5°C) during coupling reactions reduce side-product formation, improving yield .

- Catalyst selection : Palladium-based catalysts for cross-coupling steps enhance regioselectivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) isolates the target compound with >95% purity .

- Data Table :

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Quinazolinone + 4-chlorophenyl chloride | 80°C, 12h | 65 |

| 2 | Intermediate + 4-ethoxyphenyl isocyanate | RT, 24h | 45 |

Q. How is structural characterization of this compound validated, and what analytical techniques are critical?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-chlorophenyl δ ~7.4 ppm; quinazolinone carbonyl δ ~168 ppm) .

- IR : Urea C=O stretches appear at ~1650–1680 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ calculated: 452.12; observed: 452.15) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- In vitro kinase inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace 4-ethoxyphenyl with 4-methoxyphenyl or halogens) to assess electronic effects .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

- Data Table :

| Analog | Substituent | IC₅₀ (EGFR, nM) | LogP |

|---|---|---|---|

| Parent | 4-Ethoxy | 12.5 | 3.2 |

| A1 | 4-Methoxy | 8.7 | 2.9 |

| A2 | 4-Fluoro | 15.3 | 3.5 |

Q. What experimental models resolve contradictions in reported biological activity data?

- Methodological Answer :

- Orthogonal assays : Combine enzymatic inhibition (e.g., ELISA) with cellular proliferation assays to distinguish direct target effects from off-target toxicity .

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid in vivo metabolism .

Q. How can molecular interactions be elucidated to inform mechanism-of-action studies?

- Methodological Answer :

- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., crystallize with EGFR kinase domain, resolution ≤2.0 Å) .

- Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD < 10 nM suggests high affinity) .

Q. What strategies mitigate challenges in solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Formulation optimization : Use PEG-400/water (1:1) for improved solubility (>5 mg/mL) .

- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked solubilizing moieties) .

Methodological Notes

- Experimental Design : For reproducibility, adopt randomized block designs (e.g., split-plot for multi-variable synthesis optimization) .

- Data Validation : Triplicate runs with statistical analysis (ANOVA, p < 0.05) reduce variability in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.